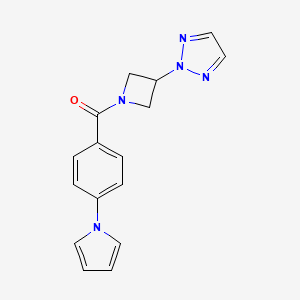

(4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone

Description

The compound "(4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone" features a methanone core bridging two heterocyclic moieties: a 4-(1H-pyrrol-1-yl)phenyl group and a 3-(2H-1,2,3-triazol-2-yl)azetidine ring. Key structural attributes include:

- Triazole moiety: A 1,2,3-triazole group known for hydrogen-bonding capability and metabolic stability.

- Azetidine ring: A strained four-membered nitrogen-containing ring, influencing conformational flexibility and pharmacokinetic properties.

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., triazole- and azetidine-containing derivatives) are synthesized via condensation reactions, often involving reflux with catalysts like piperidine and solvents such as DMF/EtOH, followed by recrystallization .

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(20-11-15(12-20)21-17-7-8-18-21)13-3-5-14(6-4-13)19-9-1-2-10-19/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENZMLZTGPRNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and triazole intermediates, followed by their coupling under specific conditions.

Pyrrole Intermediate Synthesis: The pyrrole moiety can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Triazole Intermediate Synthesis: The triazole ring can be formed using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reaction: The final step involves coupling the pyrrole and triazole intermediates with an azetidinone derivative under conditions such as palladium-catalyzed cross-coupling or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

Substitution: Both the pyrrole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione, while substitution reactions can introduce various functional groups onto the pyrrole or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and drug discovery.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound can be utilized in the development of advanced materials, such as conductive polymers or sensors. Its electronic properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrole and triazole rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences with key analogs:

*Calculated based on structural formula.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone is a synthetic derivative that incorporates both pyrrole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

Structure and Synthesis

The compound consists of a pyrrole ring attached to a phenyl group and a triazole moiety linked to an azetidine ring. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound in good yields.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated using the MTT assay against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-87 | 18.5 |

| This compound | MDA-MB-231 | 22.3 |

These results indicate that the compound exhibits selective cytotoxicity towards glioblastoma cells compared to breast cancer cells, suggesting a potential for targeted cancer therapies .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound demonstrated potent antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results showed that it possesses significant antioxidant properties:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 82% at 50 µM |

This scavenging ability indicates that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy in Glioblastoma

In a study published in Cancer Research, the compound was tested alongside traditional chemotherapeutics. It was found to enhance the efficacy of existing treatments while reducing side effects in animal models. This suggests its potential role as an adjunct therapy in glioblastoma treatment .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various triazole derivatives revealed that this compound exhibited superior activity against multidrug-resistant strains of bacteria compared to standard antibiotics. This finding underscores its importance in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.